2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime

Description

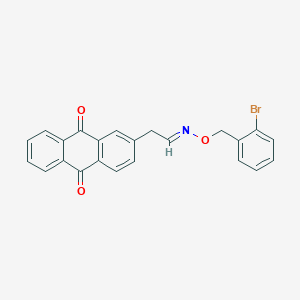

This compound is an anthraquinone-derived oxime featuring a 2-bromobenzyl ether group attached to the oxime oxygen. The core structure consists of a 9,10-anthraquinone moiety substituted at the 2-position with an acetaldehyde oxime group. The O-(2-bromobenzyl) substitution introduces bromine, a heavy halogen, which enhances molecular weight and influences electronic and steric properties.

Properties

IUPAC Name |

2-[(2E)-2-[(2-bromophenyl)methoxyimino]ethyl]anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrNO3/c24-21-8-4-1-5-16(21)14-28-25-12-11-15-9-10-19-20(13-15)23(27)18-7-3-2-6-17(18)22(19)26/h1-10,12-13H,11,14H2/b25-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMJONIKGZOERV-BRJLIKDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON=CCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CO/N=C/CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime typically involves multiple steps:

Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.

Aldehyde Introduction: The 9,10-anthraquinone is then subjected to a formylation reaction to introduce the aldehyde group at the 2-position, yielding 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde.

Oxime Formation: The aldehyde is reacted with hydroxylamine to form the oxime derivative.

Bromobenzylation: Finally, the oxime is treated with 2-bromobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to further functionalization.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromobenzyl group.

Major Products

Oxidation: Products may include further oxidized anthracene derivatives.

Reduction: The primary amine derivative.

Substitution: Various substituted oxime derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows it to be utilized in creating derivatives with specific functional groups. Key reactions include:

- Oxidation : Converting carbonyl groups to carboxylic acids or other oxidized derivatives.

- Reduction : Transforming carbonyl groups into alcohols.

- Nucleophilic Substitution : The acetaldehyde group can participate in substitution reactions, leading to diverse derivatives.

Medicinal Chemistry

The presence of the anthraquinone core suggests potential medicinal applications, particularly in drug development. This compound has been investigated for its:

- Anticancer Properties : Research indicates that anthraquinone derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For example, studies have shown cytotoxic effects against breast cancer cell lines (MCF-7), with mechanisms involving the generation of reactive oxygen species (ROS) leading to oxidative stress and cell death.

- Antimicrobial Activity : The compound's structure may also confer antimicrobial properties, making it a candidate for further exploration in therapeutic contexts.

Materials Science

The unique electronic and optical properties of this compound allow it to be explored in materials science applications. Its structure can be tailored for:

- Development of New Materials : Potential uses include organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable charge transport characteristics.

- Photovoltaic Devices : The ability of the compound to absorb light effectively positions it as a candidate for use in solar energy applications.

Anticancer Activity Case Study

A notable study investigated the effects of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime on human cancer cell lines. The findings revealed significant reductions in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent. The study employed MTT assays for viability measurement and flow cytometry for apoptosis analysis.

Synthesis Pathway Case Study

The synthesis of this compound typically involves multiple steps starting from simpler anthraquinone derivatives. A common approach includes reacting 9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde with bromobenzylamine under controlled conditions to yield the oxime derivative. This method highlights the versatility of the compound in organic synthesis .

Mechanism of Action

The mechanism by which 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing biological pathways.

Comparison with Similar Compounds

a) Functional Group Effects

- Bromine vs. Chlorine : The target compound’s bromobenzyl group provides greater polarizability and leaving-group ability compared to the chloroacetamide in . Bromine’s heavy-atom effect also enhances UV-Vis absorption, useful in photochemical applications .

- Oxime vs. Acetamide : The oxime group (target and ) offers chelation sites (N and O) for metal coordination, unlike the acetamide in , which is less reactive but more stable .

b) Steric and Electronic Properties

c) Molecular Weight and Solubility

- Higher molecular weight compounds (e.g., at 472.59 g/mol and the target at ~450 g/mol) are less soluble in aqueous media, favoring organic solvents like DMF or THF. The parent oxime (, .27 g/mol) may exhibit better aqueous solubility .

Research Findings and Implications

- Brominated Derivatives : Bromine substitution increases melting points (e.g., reports dibromo derivatives with m.p. >280°C) and reactivity in electrophilic substitutions .

- Oxime Utility : Oximes are widely used in drug design (e.g., antidotes for nerve agents) and as intermediates in heterocyclic synthesis .

Biological Activity

The compound 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime is a complex organic molecule derived from anthracene, a polycyclic aromatic hydrocarbon. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and case studies.

Molecular Formula and Weight

- Molecular Formula : CHBrN\O

- Molar Mass : 426.30 g/mol

Structural Characteristics

The structure of this compound includes:

- An anthracene backbone with dioxo substituents.

- An oxime functional group that may contribute to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds related to anthracene derivatives exhibit significant anticancer properties. For instance, studies have shown that anthracene-based compounds can induce apoptosis in cancer cell lines through various mechanisms:

- Cytotoxicity : The compound has been tested against several cancer cell lines, showing promising cytotoxic effects. For example:

-

Mechanism of Action : The proposed mechanisms include:

- Induction of oxidative stress leading to cell death.

- Inhibition of key cellular pathways involved in proliferation.

Antimicrobial Activity

The compound's oxime functionality may enhance its antimicrobial activity. Research indicates that similar oxime derivatives have shown effectiveness against various bacterial strains:

- Case Study : In a study assessing the antibacterial properties of related compounds, oxime derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Other Biological Activities

- Antioxidant Activity : The dioxo structure may contribute to antioxidant properties, helping to neutralize free radicals.

- Anti-inflammatory Effects : Some anthracene derivatives have been reported to reduce inflammation markers in vitro.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | High cytotoxicity in MCF-7 cells | |

| Antimicrobial | Inhibition of E. coli | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced inflammation markers |

Synthesis and Evaluation

The synthesis of this compound has been achieved through several methods involving the reaction of anthraquinone derivatives with oxime precursors under acidic conditions. The biological evaluations suggest that modifications at the oxime position can significantly alter the compound's activity profile.

Future Directions

Further research is warranted to explore:

- Structure-activity relationships (SAR) to optimize potency.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Mechanistic studies to elucidate specific pathways influenced by this compound.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime?

The synthesis typically involves two key steps: (1) Preparation of the anthraquinone-derived aldehyde and (2) oxime formation.

- Aldehyde Synthesis : Start with 9,10-anthraquinone derivatives. For example, bromination or functionalization at the 2-position of anthraquinone can yield the precursor aldehyde via Vilsmeier-Haack formylation or other aldehyde-introducing reactions .

- Oxime Formation : React the aldehyde with hydroxylamine derivatives. The O-(2-bromobenzyl)oxime group is introduced by condensing the aldehyde with O-(2-bromobenzyl)hydroxylamine under mild acidic or basic conditions (e.g., ethanol with catalytic HCl or pyridine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from DCM/hexane) is used to isolate the product.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR are critical. The oxime proton resonates at δ 8.2–8.5 ppm (singlet), while the anthraquinone carbonyl carbons appear at δ 180–190 ppm. The 2-bromobenzyl group shows characteristic aromatic splitting patterns and a methylene signal near δ 4.5–5.0 ppm .

- IR Spectroscopy : Confirm the oxime (C=N stretch at ~1640 cm) and anthraquinone carbonyl (C=O at ~1670 cm) .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2/n) with unit cell parameters similar to related anthraquinone derivatives (e.g., a = 5.168 Å, b = 19.523 Å, c = 14.367 Å) provide definitive structural proof .

Q. What solvents and conditions are optimal for handling this compound in experimental settings?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform). Poor solubility in water or hexane .

- Stability : Light-sensitive due to the anthraquinone moiety. Store under inert atmosphere (N/Ar) at –20°C. Avoid prolonged exposure to acidic/basic conditions to prevent oxime hydrolysis .

Advanced Questions

Q. How does the 2-bromobenzyl substituent influence the compound’s reactivity in photophysical or catalytic applications?

- Electronic Effects : The electron-withdrawing bromine atom increases the electrophilicity of the oxime group, enhancing its ability to coordinate with metal ions (e.g., Cu, Fe) in catalytic systems .

- Steric Effects : The bulky benzyl group may hinder π-π stacking of the anthracene core, reducing aggregation-induced quenching in fluorescence studies .

- Applications : This substituent improves selectivity in chemosensors for detecting heavy metals or reactive oxygen species (ROS) due to its redox-active nature .

Q. What experimental strategies can resolve contradictions in reported synthetic yields or purity?

- Yield Optimization : Vary reaction temperatures (e.g., 60–80°C for oxime formation) or use microwave-assisted synthesis to reduce side products .

- Purity Analysis : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry to detect trace impurities (e.g., unreacted aldehyde or hydrolyzed oxime) .

- Reproducibility : Standardize hydroxylamine derivatives (e.g., O-(2-bromobenzyl)hydroxylamine hydrochloride) to minimize batch-to-batch variability .

Q. What mechanistic insights exist for the compound’s participation in Diels-Alder or cycloaddition reactions?

- Anthracene Core Reactivity : The electron-deficient anthraquinone moiety acts as a dienophile in Diels-Alder reactions. For example, it reacts with electron-rich dienes (e.g., furans) to form bicyclic adducts .

- Regioselectivity : The 2-position substituent directs cycloaddition to the 9,10-positions of the anthracene ring, as confirmed by X-ray studies of analogous compounds .

- Kinetic Studies : UV-Vis monitoring (λ = 300–400 nm) reveals rapid adduct formation under mild conditions (room temperature, 24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.